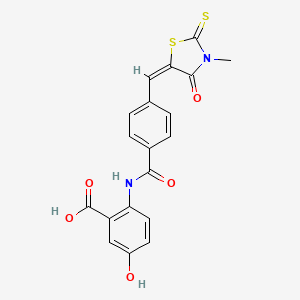

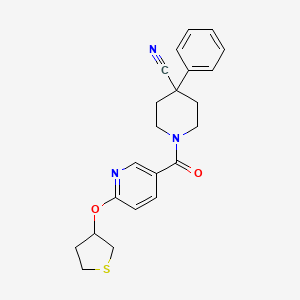

![molecular formula C11H12BrN B2754230 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1935352-56-9](/img/structure/B2754230.png)

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound that has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .

Molecular Structure Analysis

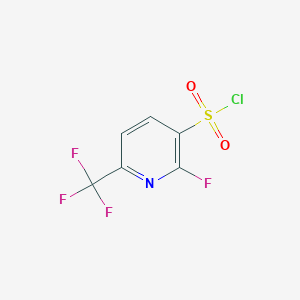

The molecular structure of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is characterized by a bicyclo[1.1.1]pentane core with a 4-bromophenyl group attached at the 3-position and an amine group at the 1-position . The InChI code for this compound is 1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” include a molecular weight of 274.59 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Aminoalkylation of [1.1.1]Propellane

Aminoalkylation of [1.1.1]propellane presents a direct method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, offering a streamlined approach to important building blocks. This process tolerates diverse functional groups, facilitating the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, showcasing its versatility in synthesizing complex organic molecules (Hughes et al., 2019).

Radical Multicomponent Carboamination

The radical multicomponent carboamination of [1.1.1]propellane is an efficient method to synthesize multifunctionalized bicyclo[1.1.1]pentane derivatives. This technique employs mild conditions and one-pot operations to generate drug-like molecules with improved passive permeability, aqueous solubility, and metabolic stability, highlighting the scaffold's potential in expanding drug-like chemical space (Kanazawa et al., 2017).

New Routes to Bicyclo[1.1.1]pentan-1-amine

Exploring new synthetic routes, the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane provides a scalable and versatile approach to bicyclo[1.1.1]pentan-1-amine. This method demonstrates the adaptability of synthetic strategies in accessing complex bicyclic structures, essential for medicinal chemistry applications (Goh et al., 2014).

Photochemical (4 + 2)-Cycloaddition

The photochemical formal (4 + 2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes transforms bicyclo[1.1.1]pentan-1-amines into polysubstituted bicyclo[3.1.1]heptan-1-amines. This conversion opens new avenues for generating complex, sp3-rich primary amine building blocks, pivotal for the development of novel pharmaceuticals (Harmata et al., 2021).

Safety and Hazards

The safety information for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The future directions for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” involve further exploration of the functionalization of the three concyclic secondary bridge positions . This remains an emerging field and presents considerable synthetic challenges due to the unique properties of the BCP core .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYBFADJZGGJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

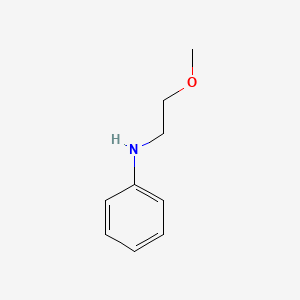

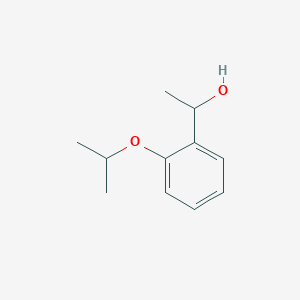

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)

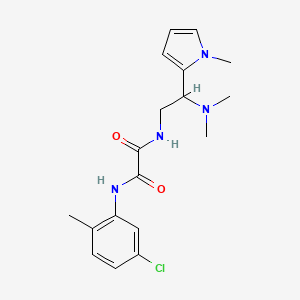

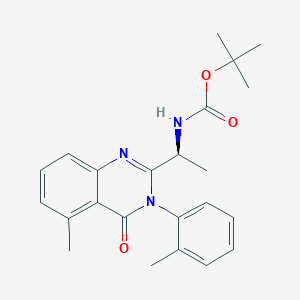

![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)

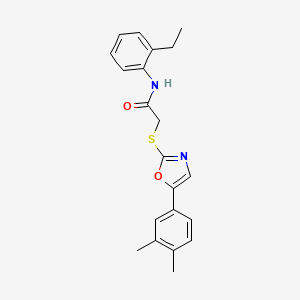

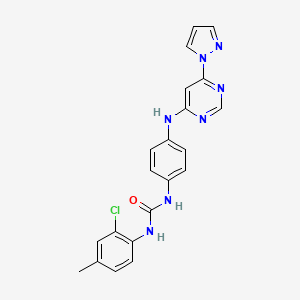

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)